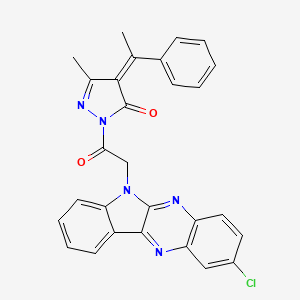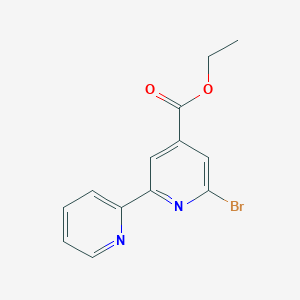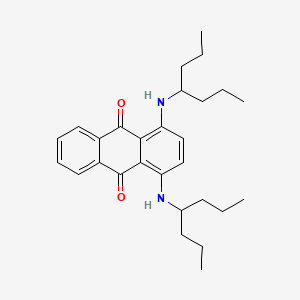
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dye production, medicine, and organic electronics. This compound is characterized by the presence of two heptan-4-ylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptan-4-ylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by heptan-4-ylamino groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in further substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or anthracene core.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound with different substituents.
Uniqueness
1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is unique due to its specific heptan-4-ylamino substituents, which impart distinct chemical and physical properties compared to other anthraquinone derivatives. These properties can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
184426-47-9 |
|---|---|
Molekularformel |
C28H38N2O2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
1,4-bis(heptan-4-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O2/c1-5-11-19(12-6-2)29-23-17-18-24(30-20(13-7-3)14-8-4)26-25(23)27(31)21-15-9-10-16-22(21)28(26)32/h9-10,15-20,29-30H,5-8,11-14H2,1-4H3 |
InChI-Schlüssel |
AYQDXKAUHPIZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)NC1=C2C(=C(C=C1)NC(CCC)CCC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
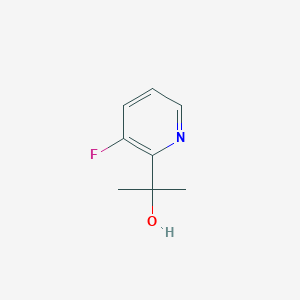


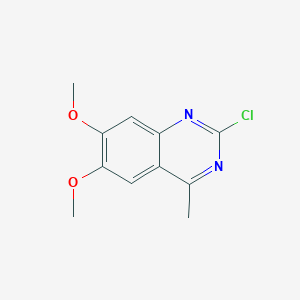


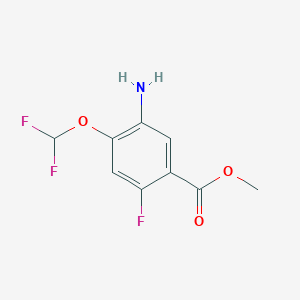
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
